Potency Comparison: Bay K 8644 vs. FPL 64176 in Neonatal Rat Ventricular Cells
In a direct head-to-head comparison, (S)-Bay K 8644 (300 nM) increased whole-cell Ca2+ channel current amplitude in neonatal rat ventricular cells by 249 ± 14%, whereas the structurally distinct agonist FPL 64176 (300 nM) produced a significantly larger enhancement of 484 ± 100% [1]. Additionally, (S)-Bay K 8644 had minimal effect on channel activation kinetics but accelerated inactivation, in contrast to FPL 64176 which slowed both activation and inactivation [1].
| Evidence Dimension | Increase in whole-cell Ca2+ channel current amplitude |
|---|---|
| Target Compound Data | 249 ± 14% increase (300 nM (S)-Bay K 8644) |
| Comparator Or Baseline | FPL 64176: 484 ± 100% increase (300 nM) |
| Quantified Difference | FPL 64176 produces a 1.9-fold greater current enhancement at the same concentration. |
| Conditions | Neonatal rat ventricular cells, whole-cell patch clamp. |
Why This Matters
This data clarifies that Bay K 8644 provides a more moderate, tunable activation of L-type channels compared to the stronger but kinetically disruptive agonist FPL 64176, which is crucial for studies requiring precise modulation without oversaturation.
- [1] Rampe D, Anderson B, Rapien-Pryor V, Li T, Dage RC. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, Bay K 8644 and FPL 64176. J Pharmacol Exp Ther. 1993;265(3):1125-1130. View Source
